

An In-depth Technical Guide to 2-Amino-6-methyl-5-nitropyridine

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Compound of Interest

Compound Name: 2-Amino-6-methyl-5-nitropyridine

Cat. No.: B185660

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For Researchers, Scientists, and Drug Development Professionals

CAS Number: 22280-62-2

This technical guide provides a comprehensive overview of **2-Amino-6-methyl-5-nitropyridine**, a key chemical intermediate in organic synthesis and drug discovery. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its application as a precursor in the development of targeted therapeutics.

Chemical and Physical Properties

2-Amino-6-methyl-5-nitropyridine is a yellow crystalline powder.^[1] Its chemical structure features a pyridine ring substituted with an amino group at the 2-position, a methyl group at the 6-position, and a nitro group at the 5-position. This arrangement of functional groups makes it a versatile building block in the synthesis of more complex molecules. The presence of both an amino group and a nitro group on the pyridine ring provides multiple reactive sites for a variety of chemical transformations.^[2]

Table 1: Physicochemical Properties of **2-Amino-6-methyl-5-nitropyridine**

Property	Value	Reference
CAS Number	22280-62-2	[1] [3]
Molecular Formula	C ₆ H ₇ N ₃ O ₂	[1] [3]
Molecular Weight	153.14 g/mol	[1] [3]
Appearance	Yellow Powder/Light yellow Cryst	[1]
Melting Point	185-189 °C	[1]
Boiling Point	276.04°C (rough estimate)	[1]
Density	1.3682 g/cm ³ (rough estimate)	[1]
pKa	2.97±0.37 (Predicted)	[1]
Storage	Keep in dark place, Inert atmosphere, Room temperature	[1]

Synthesis

The synthesis of **2-Amino-6-methyl-5-nitropyridine** is typically achieved through the nitration of 2-amino-6-methylpyridine. The amino group at the 2-position directs the electrophilic nitration to the 5-position of the pyridine ring.

Experimental Protocol: Synthesis of 2-Amino-6-methyl-5-nitropyridine

Objective: To synthesize **2-Amino-6-methyl-5-nitropyridine** via electrophilic nitration of 2-amino-6-methylpyridine.

Materials:

- 2-amino-6-methylpyridine
- Concentrated Sulfuric Acid (H₂SO₄)

- Nitric Acid (HNO₃)
- Ice
- Ethyl Acetate
- Ammonia solution

Procedure:

- In a flask equipped with a stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0-1 °C in an ice bath.
- Slowly add 20 g of 2-amino-6-methylpyridine to the cooled sulfuric acid, ensuring the temperature is maintained at 0 °C.
- Slowly add 110 mL of a 1:1 (by volume) solution of nitric acid, while stirring and maintaining the temperature at -1 °C.
- Continue stirring at room temperature for 30 minutes.
- Warm the reaction mixture to 50 °C and maintain for 11 hours.
- After the reaction is complete, extract the solution with ethyl acetate.
- Wash the ethyl acetate layer with an ammonia solution.
- Concentrate the ammonia layer to precipitate the solid product.
- Filter the precipitate to obtain 2-amino-5-nitro-6-methylpyridine. A yield of 75% (18 g) has been reported for this procedure.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Concentrated acids are highly corrosive and should be handled with extreme care. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn.

Spectral Data

The structural confirmation of **2-Amino-6-methyl-5-nitropyridine** is achieved through various spectroscopic techniques. While a dedicated full set of spectra for this specific compound is not readily available in public databases, data for the closely related precursor, 2-amino-6-methylpyridine, and similar nitropyridine derivatives provide valuable reference points for characterization.

Table 2: Spectroscopic Data for Related Compounds

Spectrum Type	Compound	Key Signals	Reference
¹ H NMR	2-Amino-6-methylpyridine	(300 MHz, CDCl ₃) δ 7.14 (t), 6.32 (d), 6.13 (d), 5.23 (s, NH ₂), 2.28 (s, CH ₃)	
¹³ C NMR	2-Amino-6-methylpyridine	Data available, but specific shifts not detailed in the provided search results.	
FT-IR	2-Amino-6-methylpyridine pentaborate	3391 cm ⁻¹ (N-H stretching), 3191 cm ⁻¹ (C-H stretching), 1457, 1407 cm ⁻¹ (C=C and N-H bending)	[4]
Mass Spec (GC-MS)	2-Amino-6-methyl-5-nitropyridine	m/z 153, 136	[3]

Applications in Drug Development

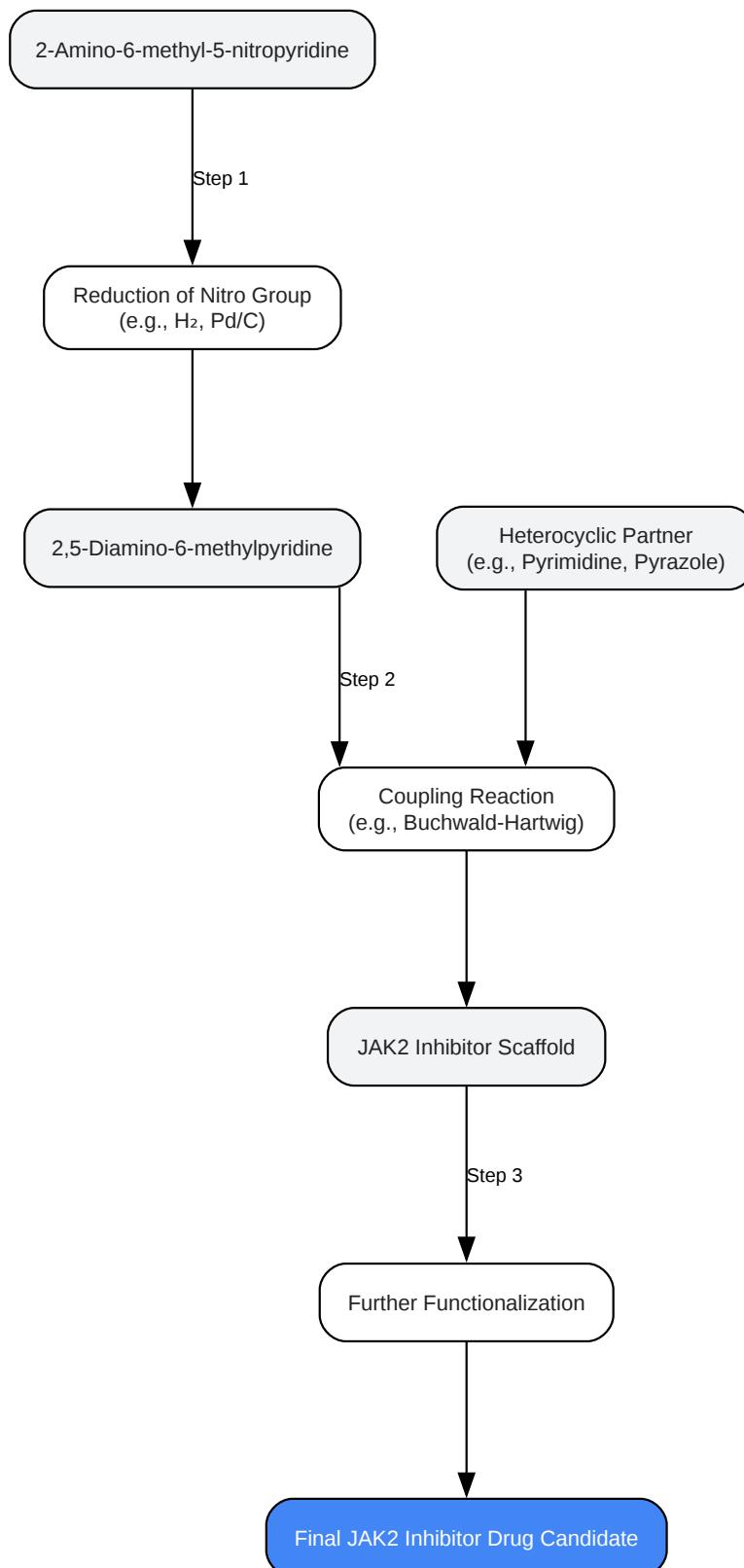
2-Amino-6-methyl-5-nitropyridine is a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors for cancer therapy. The aminopyridine scaffold is a common feature in many kinase inhibitors, and the nitro group can be readily reduced to an amino group, providing a key functional handle for further synthetic modifications.

Role as a Precursor for Janus Kinase (JAK) 2 Inhibitors

The Janus kinase (JAK) family of tyrosine kinases plays a crucial role in cytokine signaling pathways that regulate cell growth, survival, and differentiation. The aberrant activation of JAK2, often due to mutations like JAK2 V617F, is a key driver in myeloproliferative neoplasms (MPNs). Therefore, the development of selective JAK2 inhibitors is a major focus in cancer drug discovery.

While a direct synthesis of a marketed drug from **2-Amino-6-methyl-5-nitropyridine** is not explicitly detailed in the provided search results, the closely related 2-amino-5-methylpyridine is a known precursor for JAK2 inhibitors. The general synthetic strategy often involves the coupling of the aminopyridine core with other heterocyclic systems to create molecules that can effectively bind to the ATP-binding site of the JAK2 enzyme, thereby inhibiting its activity.

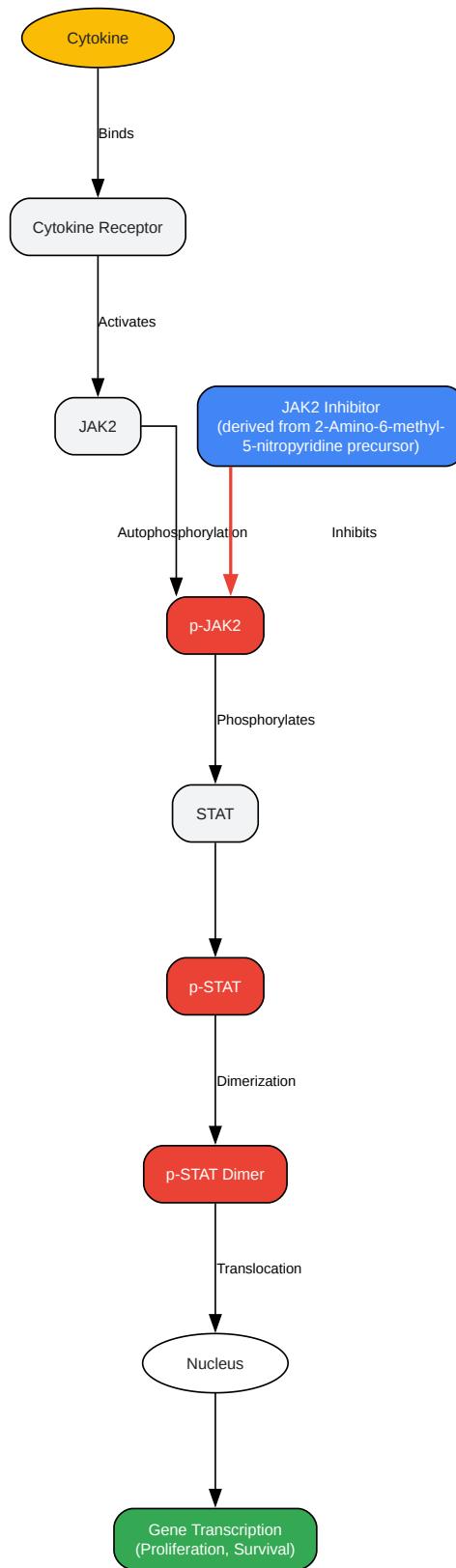
Below is a conceptual workflow illustrating how **2-Amino-6-methyl-5-nitropyridine** could be utilized in the synthesis of a JAK2 inhibitor.



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Caption: Synthetic workflow for a JAK2 inhibitor.

The following diagram illustrates the simplified JAK-STAT signaling pathway and the point of intervention for a JAK2 inhibitor.



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Caption: Simplified JAK-STAT signaling pathway.

Conclusion

2-Amino-6-methyl-5-nitropyridine is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its well-defined physicochemical properties and reactivity make it a key building block for the development of complex heterocyclic compounds, including potent kinase inhibitors for targeted cancer therapy. This guide provides essential technical information for researchers and developers working with this important molecule.

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